molecular formula C6H3ClF3NO2S B3079122 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 1060811-16-6

2-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No. B3079122
CAS RN: 1060811-16-6
M. Wt: 245.61 g/mol
InChI Key: IRINAFUPYRWEKL-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound that belongs to the class of substituted sulfonyl chlorides . It is characterized by the presence of a fluorine atom and a carbon-containing pyridine . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “2-(Trifluoromethyl)pyridine-3-sulfonyl chloride”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)pyridine-3-sulfonyl chloride” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The trifluoromethyl group contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

Trifluoromethylpyridine derivatives are highly reactive with dienes and other dipolariphiles to provide cycloaddition products containing an indole motif . They are also used in the derivatization of bisphenol A and its analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethyl)pyridine-3-sulfonyl chloride” include a molecular weight of 177.61 , a refractive index of 1.556 , and a density of 1.460 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a versatile reagent utilized in various chemical reactions due to its reactive sulfonyl chloride group and the electron-withdrawing trifluoromethyl group. It finds applications in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound is particularly valuable in electrophilic chlorination reactions, where its unique reactivity under reductive conditions is exploited for enantioselective chlorination processes (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).

Environmental Studies and Degradation

In environmental science, the study of polyfluoroalkyl chemicals, which include compounds like 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride, focuses on their degradation, environmental fate, and the formation of persistent pollutants such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These studies are crucial for understanding the biodegradability of such compounds in natural and engineered environments and assessing their impact on human health and ecosystems (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Human Exposure and Health Implications

Research on human exposure to per- and polyfluoroalkyl substances (PFAS) through drinking water highlights the significance of understanding the distribution and health risks of these compounds. Studies aim to quantify the levels of PFAS, including derivatives of 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride, in drinking water and evaluate the potential health risks associated with regular consumption. This research is fundamental for developing guidelines and regulations to protect public health (J. Domingo & M. Nadal, 2019).

Treatment and Removal Technologies

Innovative treatment technologies are being researched for the removal of PFAS compounds from water, which includes compounds derived from 2-(Trifluoromethyl)pyridine-3-sulfonyl chloride. The effectiveness of various methods such as adsorption, advanced oxidation processes, and membrane filtration is being evaluated. These studies are crucial for developing efficient strategies to mitigate the environmental and health impacts of PFAS contamination in water sources (K. Kucharzyk, Ramona Darlington, M. Benotti, R. Deeb, & Elisabeth L. Hawley, 2017).

Mechanism of Action

Target of Action

2-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a derivative of trifluoromethylpyridine (TFMP), which is known to be an important ingredient for the development of agrochemical and pharmaceutical compounds . The primary targets of this compound are likely to be similar to those of TFMP and its intermediates, which are used in the synthesis of various agrochemical and pharmaceutical compounds .

Mode of Action

It is known that trifluoromethyl groups can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein . This compound may interact with its targets in a similar manner.

Biochemical Pathways

Tfmp and its intermediates are known to play a fundamental role in the development of many agrochemical and pharmaceutical compounds . Therefore, it can be inferred that this compound may affect similar biochemical pathways.

Result of Action

It is known that molecules with a -cf3 group can exhibit improved drug potency towards certain enzymes . This suggests that the compound may have similar effects.

Action Environment

It is known that the synthesis of tfmp derivatives can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block . These methods suggest that the compound’s synthesis, and potentially its action, could be influenced by environmental factors such as the presence of certain chemicals.

Safety and Hazards

“2-(Trifluoromethyl)pyridine-3-sulfonyl chloride” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing protective gloves and clothing, and ensuring adequate ventilation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)4-2-1-3-11-5(4)6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRINAFUPYRWEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242362
Record name 2-(Trifluoromethyl)-3-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyridine-3-sulfonyl chloride

CAS RN

1060811-16-6
Record name 2-(Trifluoromethyl)-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060811-16-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-3-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridine-3-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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